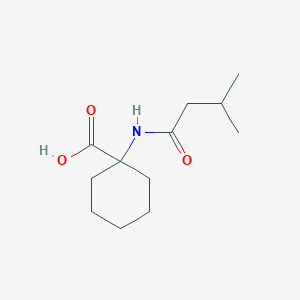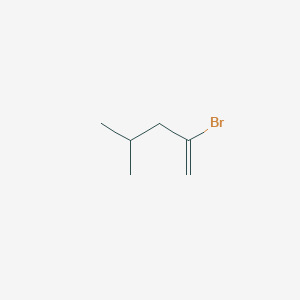
2-bromo-4-methylpent-1-ene
Overview
Description
2-Bromo-4-methylpent-1-ene is a brominated alkyl hydrocarbon, which is a type of organic compound that contains one or more bromine atoms. It is a colorless liquid at room temperature and has a boiling point of 118°C. It is used in a variety of industrial applications, such as the production of pharmaceuticals, agrochemicals, and plastics. It is also used as a flame retardant and as a catalyst in the synthesis of organic compounds.
Scientific Research Applications
1. Anti-Cancer Activity
The compound 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, synthesized using 1-bromine-4-methyl-2-amylene (related to 2-bromo-4-methylpent-1-ene), has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in CNE2 cells, according to a study by Ji, Ren, and Xu (2010) in "Molecules" (Ji, Ren, & Xu, 2010).
2. Polymer Science
A study by Bakayutov et al. (1975) in "Polymer Science U.S.S.R." investigated the copolymerization of 4-methylpent-1-ene (closely related to 2-bromo-4-methylpent-1-ene) and hex-1-ene, revealing insights into the composition and structure of the resulting copolymers (Bakayutov et al., 1975).
3. Luminescence and Photo-oxidation
Allen and McKellar (1978) in the "Journal of Applied Polymer Science" examined the luminescence and photo-oxidation properties of commercial poly(4-methylpent-1-ene). Their research provides insights into the fluorescence and phosphorescence spectra, which are useful in understanding the polymer's photochemical stability and behavior (Allen & McKellar, 1978).
4. Chemical Synthesis and Reactions
The work of Barlow, Haszeldine, and Murray (1980) in the "Journal of The Chemical Society-Perkin Transactions 1" discussed the ene reactions of trifluoronitrosomethane with various olefins, including (Z)-4-methylpent-2-ene, closely related to 2-bromo-4-methylpent-1-ene. This research contributes to the understanding of organic synthesis and reaction mechanisms (Barlow, Haszeldine, & Murray, 1980).
5. Catalysis and Chemical Conversion
A study by Reddy et al. (2007) in "Journal of Molecular Catalysis A: Chemical" explored the selective dehydration of 4-methylpentan-2-ol to 4-methylpent-1-ene over silica-supported ceria and ceria-zirconia nanocomposite oxides. This research highlights the catalytic potential of these materials in converting alcohols to olefins, a process relevant to industrial chemistry (Reddy et al., 2007).
properties
IUPAC Name |
2-bromo-4-methylpent-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(2)4-6(3)7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUSVPQUZNBAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylpent-1-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



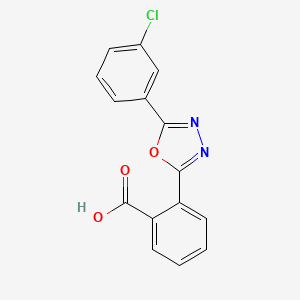
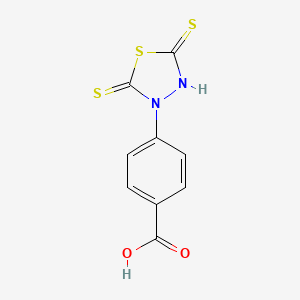
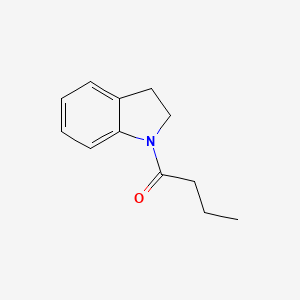
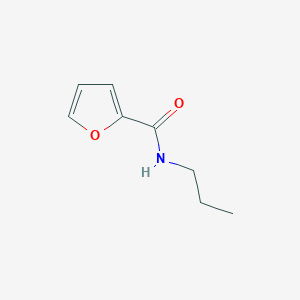

![N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6613861.png)
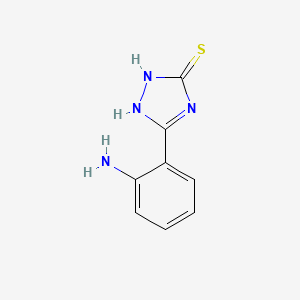
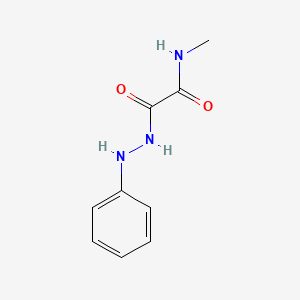
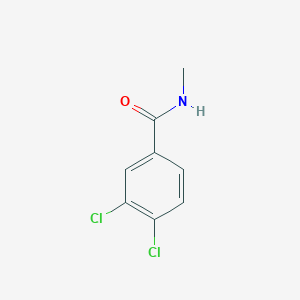
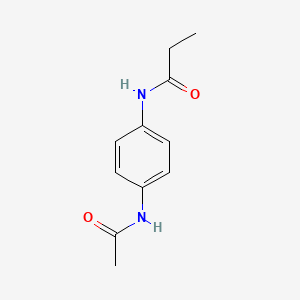
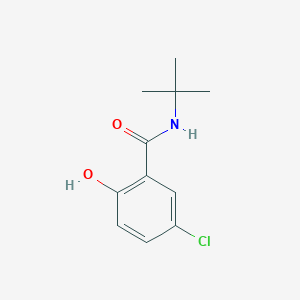
![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)

